[1,2-Benzenediolato(2)-O,O']oxotitanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2-Benzenediolato(2)-O,O’]oxotitanium is a titanium-based compound known for its catalytic properties. It is often used in various organic reactions due to its ability to facilitate the formation of carbon-carbon bonds. The compound is characterized by the presence of a titanium atom coordinated with a 1,2-benzenediolate ligand and an oxo group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Benzenediolato(2)-O,O’]oxotitanium typically involves the reaction of titanium tetrachloride with catechol (1,2-benzenediol) in the presence of a base. The reaction proceeds as follows:
Reactants: Titanium tetrachloride (TiCl4) and catechol (C6H4(OH)2).
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. A base such as triethylamine (Et3N) is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The titanium tetrachloride is added dropwise to a solution of catechol and the base in an appropriate solvent, such as dichloromethane. The mixture is stirred at room temperature until the reaction is complete, typically indicated by a change in color.
Industrial Production Methods
Industrial production of [1,2-Benzenediolato(2)-O,O’]oxotitanium follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger quantities of reactants and solvents.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2-Benzenediolato(2)-O,O’]oxotitanium is known to undergo various types of reactions, including:
Catalytic Reactions: It acts as a catalyst in Michael reactions and aldol-type reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although it is more commonly used as a catalyst.
Common Reagents and Conditions
Michael Reactions: In the presence of [1,2-Benzenediolato(2)-O,O’]oxotitanium, ketene silyl acetals react with α,β-unsaturated ketones to form Michael adducts.
Aldol Reactions: The compound catalyzes the reaction of ketene silyl acetals with aldehydes to produce β-hydroxy carboxylic esters.
Major Products
Michael Adducts: Formed from the reaction of ketene silyl acetals with α,β-unsaturated ketones.
β-Hydroxy Carboxylic Esters: Produced from the aldol reaction of ketene silyl acetals with aldehydes.
Wissenschaftliche Forschungsanwendungen
[1,2-Benzenediolato(2)-O,O’]oxotitanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in carbon-carbon bond-forming reactions
Biology and Medicine:
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism by which [1,2-Benzenediolato(2)-O,O’]oxotitanium exerts its catalytic effects involves the activation of reactants through coordination to the titanium center. This coordination facilitates the formation of transition states that lower the activation energy of the reaction, thereby increasing the reaction rate. The molecular targets and pathways involved include:
Coordination to Carbonyl Groups: Activating them for nucleophilic attack.
Stabilization of Transition States: Through interactions with the titanium center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium Tetrachloride (TiCl4): A common titanium compound used in various chemical reactions.
Titanium Isopropoxide (Ti(OiPr)4): Another titanium-based catalyst used in organic synthesis.
Uniqueness
[1,2-Benzenediolato(2)-O,O’]oxotitanium is unique due to its specific coordination environment, which provides distinct catalytic properties. Unlike titanium tetrachloride and titanium isopropoxide, it offers enhanced chemoselectivity and efficiency in certain reactions, such as the Michael and aldol reactions .
Eigenschaften
CAS-Nummer |
93459-84-8 |
---|---|
Molekularformel |
C6H6O3Ti |
Molekulargewicht |
173.98 g/mol |
IUPAC-Name |
benzene-1,2-diol;oxotitanium |
InChI |
InChI=1S/C6H6O2.O.Ti/c7-5-3-1-2-4-6(5)8;;/h1-4,7-8H;; |
InChI-Schlüssel |
KNSPECAPESFHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)O.O=[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.